4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine
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Overview
Description
4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine is a chemical compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This compound is characterized by the presence of a methoxyprop-2-enyl group attached to the thiomorpholine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with methoxyprop-2-enyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyprop-2-enyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(prop-2-enyl)phenyl Acetate (Acetyleugenol)
- Phenol, 2-methoxy-4-(2-propenyl)-, acetate
- 2-Methoxy-4-(prop-2-enyl)phenol (Eugenol)
Uniqueness
4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine is unique due to its specific structural features, such as the presence of the methoxyprop-2-enyl group and the thiomorpholine ring. These structural elements confer distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methoxyprop-2-enyl)-2,2-dimethylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9(12-4)7-11-5-6-13-10(2,3)8-11/h1,5-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYKNLRTQXBKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(=C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1857214-13-1 |
Source
|
Record name | 4-(2-methoxyprop-2-en-1-yl)-2,2-dimethylthiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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